molecular formula C9H6N2S3 B14418508 4-(Methylsulfanyl)-1,3-benzothiazol-2-yl thiocyanate CAS No. 81870-75-9

4-(Methylsulfanyl)-1,3-benzothiazol-2-yl thiocyanate

Cat. No.: B14418508
CAS No.: 81870-75-9
M. Wt: 238.4 g/mol
InChI Key: SBJZGOWTWGDAQD-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)-1,3-benzothiazol-2-yl thiocyanate is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanyl)-1,3-benzothiazol-2-yl thiocyanate typically involves the reaction of 4-(Methylsulfanyl)-1,3-benzothiazol-2-amine with thiocyanate reagents. One common method involves the use of ammonium thiocyanate in the presence of a suitable catalyst, such as iron(III) chloride, under mild conditions . The reaction proceeds via nucleophilic substitution, where the thiocyanate group replaces a leaving group on the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)-1,3-benzothiazol-2-yl thiocyanate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazoles .

Scientific Research Applications

4-(Methylsulfanyl)-1,3-benzothiazol-2-yl thiocyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)-1,3-benzothiazol-2-yl thiocyanate involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit enzymes and disrupt cellular processes by binding to specific proteins and altering their function. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylsulfanyl)-1,3-benzothiazol-2-yl thiocyanate is unique due to the presence of both the methylsulfanyl and thiocyanate groups on the benzothiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

81870-75-9

Molecular Formula

C9H6N2S3

Molecular Weight

238.4 g/mol

IUPAC Name

(4-methylsulfanyl-1,3-benzothiazol-2-yl) thiocyanate

InChI

InChI=1S/C9H6N2S3/c1-12-6-3-2-4-7-8(6)11-9(14-7)13-5-10/h2-4H,1H3

InChI Key

SBJZGOWTWGDAQD-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)SC#N

Origin of Product

United States

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